4-[(2,5-dichlorophenoxy)methyl]-N-(1H-indol-2-ylmethyl)benzamide
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Overview
Description
4-[(2,5-DICHLOROPHENOXY)METHYL]-N-[(1H-INDOL-2-YL)METHYL]BENZAMIDE is a synthetic organic compound that features a complex structure combining a dichlorophenoxy group, an indole moiety, and a benzamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,5-DICHLOROPHENOXY)METHYL]-N-[(1H-INDOL-2-YL)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This could include scaling up the Suzuki–Miyaura coupling reaction and employing continuous flow reactors to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-[(2,5-DICHLOROPHENOXY)METHYL]-N-[(1H-INDOL-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(2,5-DICHLOROPHENOXY)METHYL]-N-[(1H-INDOL-2-YL)METHYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(2,5-DICHLOROPHENOXY)METHYL]-N-[(1H-INDOL-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety, for example, is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound’s effects are mediated through these interactions, which can modulate cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Benzamide Derivatives: Compounds like N-(2-chlorobenzyl)-N-methyl-2,2-diphenylacetamide share the benzamide backbone and have comparable chemical properties.
Uniqueness
4-[(2,5-DICHLOROPHENOXY)METHYL]-N-[(1H-INDOL-2-YL)METHYL]BENZAMIDE is unique due to its combination of dichlorophenoxy, indole, and benzamide groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse activities.
Properties
Molecular Formula |
C23H18Cl2N2O2 |
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Molecular Weight |
425.3 g/mol |
IUPAC Name |
4-[(2,5-dichlorophenoxy)methyl]-N-(1H-indol-2-ylmethyl)benzamide |
InChI |
InChI=1S/C23H18Cl2N2O2/c24-18-9-10-20(25)22(12-18)29-14-15-5-7-16(8-6-15)23(28)26-13-19-11-17-3-1-2-4-21(17)27-19/h1-12,27H,13-14H2,(H,26,28) |
InChI Key |
HLGYRWLDFVGLBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CNC(=O)C3=CC=C(C=C3)COC4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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